molecular formula C7H7FN2 B12868576 1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile

1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile

Cat. No.: B12868576
M. Wt: 138.14 g/mol
InChI Key: AZEOERVSWQBXMQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile typically involves the fluoromethylation of pyrrole derivatives. One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane . This process uses visible light and tris(trimethylsilyl)silane as both a hydrogen- and halogen atom transfer reagent to facilitate the formation of C(sp3)–CH2F bonds via a radical chain process . Industrial production methods often rely on scalable and efficient synthetic routes that can be optimized for high yield and purity.

Chemical Reactions Analysis

1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile exerts its effects involves interactions with specific molecular targets. The fluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile can be compared with other fluorinated pyrrole derivatives, such as:

Biological Activity

1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile is a pyrrole derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural features of this compound suggest it may possess unique interactions with biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C7_{7}H8_{8}FN3_{3}
  • Molecular Weight : 167.16 g/mol

The presence of the fluoromethyl group and the carbonitrile moiety are significant as they can influence the compound's lipophilicity, stability, and interaction with biological macromolecules.

Biological Activity Overview

Research indicates that pyrrole derivatives, including this compound, exhibit various biological activities. These include antibacterial, antifungal, and anticancer properties. The following subsections detail specific findings related to its biological activity.

Antimicrobial Activity

Studies have shown that pyrrole derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains:

Compound MIC (μg/mL) Target Pathogen
This compoundTBDStaphylococcus aureus
Pyrrole Derivative A3.125Escherichia coli
Pyrrole Derivative B12.5Pseudomonas aeruginosa

These findings suggest that the compound could be a lead structure for developing new antimicrobial agents.

Anticancer Activity

Pyrrole derivatives have also been explored for their anticancer potential. In vitro studies indicate that certain pyrrole compounds exhibit cytotoxic effects on cancer cell lines. For example:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50_{50} Values : Ranging from 10 μM to 50 μM for various derivatives.

The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation through interference with specific signaling pathways.

Mechanistic Studies

Mechanistic studies on pyrrole derivatives often focus on their interaction with biological targets. For instance, research has indicated that these compounds may inhibit enzymes critical for bacterial survival or cancer cell proliferation:

  • Target Enzymes : Dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine biosynthesis.
  • Inhibition Type : Competitive inhibition observed in enzyme assays.

Case Studies

Recent studies have highlighted specific cases where pyrrole derivatives have been tested for their biological activity:

  • Study on Antimicrobial Activity :
    • Researchers synthesized a series of pyrrole derivatives and evaluated their activity against resistant strains of bacteria.
    • Results showed that certain modifications at the 5-position of the pyrrole ring enhanced antimicrobial potency.
  • Cancer Cell Line Evaluation :
    • A series of fluorinated pyrroles were tested against various cancer cell lines, revealing promising results in inhibiting tumor growth.
    • The study concluded that the introduction of electron-withdrawing groups significantly improved anticancer activity.

Properties

Molecular Formula

C7H7FN2

Molecular Weight

138.14 g/mol

IUPAC Name

1-(fluoromethyl)-5-methylpyrrole-2-carbonitrile

InChI

InChI=1S/C7H7FN2/c1-6-2-3-7(4-9)10(6)5-8/h2-3H,5H2,1H3

InChI Key

AZEOERVSWQBXMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CF)C#N

Origin of Product

United States

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